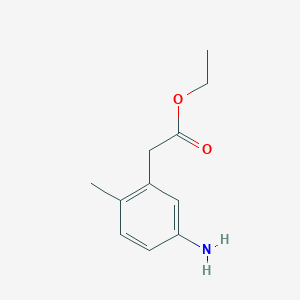
Ethyl 2-(5-amino-2-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-2-methylphenyl)acetate typically involves the esterification of 2-(5-amino-2-methylphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-2-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(5-amino-2-methylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2-methylphenylacetate
- Methyl 2-(5-amino-2-methylphenyl)acetate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(5-amino-2-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H15N1O2 and a molecular weight of approximately 193.24 g/mol. Its structure features an ethyl ester functional group attached to a substituted aromatic ring containing an amino group, which contributes to its chemical reactivity and biological activities.
Biological Activities
Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific cellular targets, leading to the modulation of various metabolic pathways. Below are some key findings regarding its biological activities:
Antimicrobial Activity
Studies have shown that compounds structurally similar to this compound possess significant antimicrobial effects. For instance, derivatives with similar amino-substituted aromatic systems have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ methods like the cup plate method to evaluate the efficacy of these compounds at varying concentrations .
Anticancer Potential
The anticancer activity of this compound has been suggested through preliminary studies indicating that it may inhibit cancer cell proliferation. The specific pathways through which it exerts this effect remain under investigation, but it is hypothesized that it may interfere with enzyme activity or receptor modulation critical for tumor growth.
Synthesis Methods
The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The general synthetic route includes:
- Preparation of the Amino Substituent : The amino group is introduced into a suitable aromatic compound.
- Esterification : The amino-substituted aromatic compound is then reacted with ethyl acetate or a similar reagent under acidic conditions to form the ethyl ester.
This synthetic versatility allows for the generation of various derivatives that may enhance biological activity or target specificity.
Case Studies and Research Findings
Numerous studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Study 1 | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Antimicrobial | In vitro against bacterial strains |
| Study 2 | Various amides of diazenyl-thiazole | Antibacterial & Antifungal | Cup plate method at 1 µg/mL concentration |
| Study 3 | Quinizarin derivatives | Antimicrobial | Visible light-mediated photopolymerization |
These studies collectively underscore the potential of amino-substituted aromatic compounds in developing new antimicrobial and anticancer agents.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(5-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-6-10(12)5-4-8(9)2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
IFMXZOSNGLXUHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















